molecular formula C4H3Cl3O B033919 3,4,4-Trichloro-3-butenal CAS No. 108562-62-5

3,4,4-Trichloro-3-butenal

Cat. No.: B033919
CAS No.: 108562-62-5
M. Wt: 173.42 g/mol
InChI Key: MOOVCLOCRWBFIZ-UHFFFAOYSA-N
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Description

3,4,4-Trichloro-3-butenal is an organic compound with the molecular formula C4H3Cl3O

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,4-Trichloro-3-butenal can be synthesized through the chlorination of butenal. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound involves a continuous flow process where butenal is fed into a reactor along with chlorine gas. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The crude product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trichloro-3-butenal undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form 3,4,4-trichloro-3-butenoic acid.

    Reduction: Reduction of this compound can yield 3,4,4-trichlorobutanol.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3,4,4-trichloro-3-butenoic acid.

    Reduction: 3,4,4-trichlorobutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other chlorinated compounds.

    Biology: Research has explored its effects on biological systems, particularly its potential as a biocide.

    Medicine: Studies have investigated its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 3,4,4-Trichloro-3-butenal exerts its effects involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biocidal activity. The molecular targets include enzymes and other proteins with nucleophilic functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,4-Trichloro-3-butenoic acid
  • 3,4,4-Trichlorobutanol
  • 3,4,4-Trichloro-3-butenoates

Uniqueness

3,4,4-Trichloro-3-butenal is unique due to its highly reactive aldehyde group combined with multiple chlorine atoms. This combination makes it a versatile intermediate for various chemical reactions and applications. Its reactivity and potential for forming multiple derivatives distinguish it from other similar compounds.

Properties

IUPAC Name

3,4,4-trichlorobut-3-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl3O/c5-3(1-2-8)4(6)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOVCLOCRWBFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338933
Record name 3,4,4-Trichloro-3-butenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108562-62-5
Record name 3,4,4-Trichloro-3-butenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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